molecular formula C4H5N3S B1278750 3-Aminopyrazine-2-thiol CAS No. 31613-87-3

3-Aminopyrazine-2-thiol

Cat. No. B1278750
CAS RN: 31613-87-3
M. Wt: 127.17 g/mol
InChI Key: HRTBQOIJRXTFRD-UHFFFAOYSA-N
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Description

3-Aminopyrazine-2-thiol is a nitrogen-containing heterocyclic compound that is part of a broader class of biologically active substances. These types of compounds have garnered significant attention due to their potential use in drug development. The interest in such compounds is driven by their presence in a number of well-known drugs currently in use, particularly those based on 1,2,4-triazole and pyrazole systems .

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored through various methods. A three-component condensation reaction involving 2-aminopyridine, an aldehyde, and an isonitrile catalyzed by scandium triflate has been shown to yield derivatives of 3-aminoimidazo[1,2-a]pyridine, with aminopyrazine reacting in a similar manner. This method allows for the parallel synthesis and purification of a library of heterocycles in high yield, which can then undergo further reactions at the amino group . Additionally, an improved synthesis method for 3-aminopyrazine-2-carboxylic acid, a related compound, has been described. This method involves a three-step process starting from pyrazine-2,3-dicarboxylic acid, which is converted into an ammonium salt of the half acid amide and then undergoes Hofmann rearrangement to yield the target compound .

Molecular Structure Analysis

The molecular structure of related S-derivatives of heterocyclic compounds has been confirmed using a variety of physical and chemical analysis methods. These methods include determination of melting points, elemental analysis, 1H NMR, IR spectroscopy, and chromatography-mass spectrometry . Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds like 3-aminopyrazine-2-thiol is of particular interest due to their potential biological activity. The compounds synthesized can be subjected to further chemical reactions, particularly at the amino group, to create a diverse array of derivatives with varying properties and potential uses .

Physical and Chemical Properties Analysis

The physical and chemical properties of S-derivatives of heterocyclic compounds have been studied, including their melting points and structural characteristics. Additionally, in silico pre-screening studies have been conducted to establish the biological potential of several synthesized compounds, which can guide further pharmacological studies. These studies help in determining the feasibility of the compounds for applications such as anti-inflammatory, antifungal, and anticancer activities .

Scientific Research Applications

Corrosion Inhibition

3-Aminopyrazine-2-thiol (APT) has been studied for its potential use as a corrosion inhibitor. Research involving computational chemistry using density functional theory (DFT) and molecular dynamics (MD) simulation has indicated that APT, along with other pyrazine derivatives, can act as effective corrosion inhibitors. Their corrosion inhibition properties were calculated using several energy parameters, and it was found that APT, especially due to the presence of the –SH group, shows promising results as a corrosion-resistant compound (Saha, Hens, Murmu, & Banerjee, 2016).

Structural Characterisation

Structural characterisation of 3-aminopyrazine-2-thiol and related compounds has been conducted using techniques like multinuclear magnetic resonance spectroscopy. Studies have explored the amino-imine tautomerism in these derivatives, providing insights into their molecular structures and the potential for various applications in scientific research (Farrán, Claramunt, López, Pinilla, Torres, & Elguero, 2005).

Synthesis of Heterocycles

3-Aminopyrazine-2-thiol has been utilized in the synthesis of new heterocyclic compounds, like pteridines and imidazo[1,2-a]pyridines. These syntheses are important for the development of new materials and drugs, showcasing the versatility of 3-aminopyrazine-2-thiol in organic chemistry (Chowdhury, Shibata, Morita, Kaya, & Hiratani, 2001); (Blackburn, Guan, FlemingPaul, Shiosaki, & Tsai, 1998).

Potential in Pharmacology

The application of 3-aminopyrazine-2-thiol in pharmacology has been indicated by studies exploring its derivatives. For instance, aminopyrazine derivatives have been evaluated as inhibitors of enzymes like mitogen-activated protein kinase-activated protein kinase 2 (MK-2), showing potential in therapeutic development (Lin, Lombardo, Malkani, Hale, Mills, Chapman, Thompson, Zhang, Wang, Cubbon, O’neill, Luell, Carballo-Jane, & Yang, 2009); (Lin, Malkani, Lombardo, Yang, Mills, Chapman, Thompson, Zhang, Wang, Cubbon, O’neill, & Hale, 2015).

Safety And Hazards

While the specific safety data for “3-Aminopyrazine-2-thiol” is not available, similar compounds such as 3-Aminopyrazine-2-carboxylic acid are known to cause serious eye damage . It is recommended to wear protective gloves, clothing, and eye protection when handling such compounds .

Future Directions

The study of “3-Aminopyrazine-2-thiol” and similar compounds is ongoing. For instance, 3-acylaminopyrazine-2-carboxamides, which are derived from a previously reported inhibitor of human prolyl-tRNA synthetase, have shown promising antimycobacterial activity . This suggests that “3-Aminopyrazine-2-thiol” and similar compounds could have potential applications in the development of new antimicrobial agents .

properties

IUPAC Name

3-amino-1H-pyrazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTBQOIJRXTFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450718
Record name 3-Aminopyrazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopyrazine-2-thiol

CAS RN

31613-87-3
Record name 3-Aminopyrazine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GB Barlin - Australian journal of chemistry, 1983 - CSIRO Publishing
… 3-Aminopyrazine-2-thiol was converted by triethyl orthoformate or triethyl orthoacetate into thiazolo[4,5-blpyrazine (1; R' = RZ = X = H) or its 2-methyl derivative respectively, and the 5,6-…
Number of citations: 36 www.publish.csiro.au
SK Saha, A Hens, NC Murmu, P Banerjee - Journal of Molecular Liquids, 2016 - Elsevier
Four novel pyrazine derivatives namely 2-aminopyrazine (AP), 2-amino-5-bromopyrazine (ABP), 3-amino pyrazine-2-thiol (APT) and 3-amino-6-bromopyrazine-2-thiol (ABPT) are …
Number of citations: 97 www.sciencedirect.com

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